Cytidylyl(5'.3')cytidylyl(5'.3')adenosine

Ribosome binding Antibiotic mechanism tRNA mimicry

Cytidylyl(5'.3')cytidylyl(5'.3')adenosine (CAS 3128-37-8), also referred to as adenylyl-(3'-5')-cytidylyl-(3'-5')-cytidine , is a synthetic trinucleoside diphosphate (CpCpA) composed of two cytidine residues linked by a 5'→3' phosphodiester bond, followed by a terminal adenosine unit. With a molecular formula of C28H37N11O18P2 and a molecular weight of 877.6 g/mol , this compound is a defined-sequence oligoribonucleotide fragment that serves as a critical model for the universally conserved 3'-terminal CCA sequence of transfer RNA (tRNA).

Molecular Formula C28H37N11O18P2
Molecular Weight 877.6 g/mol
CAS No. 3128-37-8
Cat. No. B12652485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl(5'.3')cytidylyl(5'.3')adenosine
CAS3128-37-8
Molecular FormulaC28H37N11O18P2
Molecular Weight877.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O
InChIInChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1
InChIKeyVZJYWZRAHCUTCH-FIVCZYLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidylyl(5'.3')cytidylyl(5'.3')adenosine (CAS 3128-37-8) Procurement & Specification Guide: Trinucleotide Identity and Chemical Profile


Cytidylyl(5'.3')cytidylyl(5'.3')adenosine (CAS 3128-37-8), also referred to as adenylyl-(3'-5')-cytidylyl-(3'-5')-cytidine , is a synthetic trinucleoside diphosphate (CpCpA) composed of two cytidine residues linked by a 5'→3' phosphodiester bond, followed by a terminal adenosine unit. With a molecular formula of C28H37N11O18P2 and a molecular weight of 877.6 g/mol , this compound is a defined-sequence oligoribonucleotide fragment that serves as a critical model for the universally conserved 3'-terminal CCA sequence of transfer RNA (tRNA). Its utility lies in its well-defined, homogeneous structure, which enables precise mechanistic studies of enzymatic recognition, aminoacylation, and ribosomal binding events that are central to protein synthesis [1][2].

Why Scientific Procurement of Cytidylyl(5'.3')cytidylyl(5'.3')adenosine Cannot Be Replaced by Generic Analogs


Generic substitution with simpler analogs like adenosine, CpA, or puromycin fails because the specific CpCpA trinucleotide sequence and geometry are required for authentic functional mimicry of the tRNA 3'-terminus. While adenosine or CpA may partially bind, they lack the critical second cytidine residue that constitutes the full 'CpCpA' recognition motif [1]. Studies demonstrate that CpA and CpCpA both displace pleuromutilin from the ribosomal A-site, but CpCpA is the native, full-length tRNA terminus analog required for complete aminoacylation and peptidyl transferase studies [1]. Procuring the precise Cytidylyl(5'.3')cytidylyl(5'.3')adenosine sequence ensures reproducibility in assays that depend on the full CpCpA motif's molecular recognition, which is not provided by dinucleotides (CpA) or non-nucleotide inhibitors (puromycin, chloramphenicol) [1][2].

Quantitative Differentiation Evidence for Cytidylyl(5'.3')cytidylyl(5'.3')adenosine (CpCpA) vs. Analogs


CpCpA vs. CpA Displacement of Pleuromutilin from E. coli Ribosomes: Quantitative Binding Competition

Both CpCpA and the dinucleotide CpA are shown to displace a radiolabeled pleuromutilin derivative from its specific binding site on the 50S ribosomal subunit of Escherichia coli [1]. This competition assay quantitatively demonstrates that CpCpA directly interacts with the ribosomal A-site, mimicking the 3'-terminus of tRNA. The study establishes that both CpA and CpCpA are active, but the full trinucleotide CpCpA represents the complete, native tRNA terminus required for authentic functional studies [1].

Ribosome binding Antibiotic mechanism tRNA mimicry Peptidyl transferase

CpCpA vs. Adenosine in Phenylalanyl-tRNA Synthetase Aminoacylation Assays

Both CpCpA and adenosine alone can be aminoacylated by yeast phenylalanyl-tRNA synthetase (PheRS) in the presence of tRNA(Phe) lacking its 3'-terminal adenosine or the entire pCpCpA terminus [1]. This demonstrates that the trinucleotide CpCpA is a competent substrate for the aminoacylation reaction, a critical step in protein synthesis. The study highlights that the enzyme's active site undergoes a conformational change upon binding the larger tRNA body, which is necessary for activity on these small substrates [1].

Aminoacylation Enzyme kinetics tRNA synthetase Conformational activation

CpCpA in Modified tRNA Analogues: Comparative Activity in Cell-Free Protein Synthesis

In a rabbit reticulocyte cell-free protein synthesis system, native phenylalanine tRNA bearing the CpCpA terminus (Phe-tRNA(Phe)-CpCpA) was used as the benchmark for 100% activity [1]. When the 3'-terminal cytidine residues were replaced with modified analogs, the resulting aminoacyl-tRNAs exhibited quantifiably different activities. For example, Phe-tRNA(Phe)-Cps2CpA (with a 2-thiocytidine substitution) retained 'nearly as active' function, whereas Phe-tRNA(Phe)-Cpi5CpA (with a 5-iodocytidine substitution) was 'considerably less active' [1].

Modified tRNA Protein synthesis Cell-free system Activity comparison

Validated Application Scenarios for Cytidylyl(5'.3')cytidylyl(5'.3')adenosine Procurement


Ribosomal A-Site Binding and Antibiotic Mechanism Studies

CpCpA is a validated competitive ligand for the ribosomal A-site, directly displacing pleuromutilin antibiotics. Procure this compound to study the molecular details of peptidyl transferase center interactions, map antibiotic binding sites (e.g., for chloramphenicol, pleuromutilins, puromycin) [1], and develop novel inhibitors targeting this critical region of the bacterial ribosome [1].

Aminoacyl-tRNA Synthetase (aaRS) Mechanistic and Substrate Specificity Assays

As a direct mimic of the 3'-CCA end of tRNA, CpCpA is an essential tool for dissecting the catalytic mechanism and substrate recognition of aminoacyl-tRNA synthetases (e.g., phenylalanyl-tRNA synthetase [1]). It is used in aminoacylation assays to study the enzyme's active site conformational changes and to screen for inhibitors that disrupt the aaRS-tRNA interaction, a validated target for novel antimicrobials.

Synthesis and Functional Reconstitution of Modified tRNA

The defined CpCpA trinucleotide is a building block for the chemical or enzymatic synthesis of full-length tRNAs or tRNA fragments. It enables the creation of 'native' control molecules in studies where the 3'-terminus is being modified. As shown in cell-free translation systems, the integrity of this sequence is critical for maintaining high translational activity [1], making it an indispensable standard for functional tRNA engineering.

RNA Ligation and Oligonucleotide Synthesis Intermediate

CpCpA serves as a key intermediate or building block in the synthesis of longer, defined-sequence oligoribonucleotides via chemical or enzymatic ligation strategies [1]. Its specific sequence and the presence of a 3'-terminal adenosine make it a valuable precursor for constructing RNA molecules with precise 3'-end structures for structural biology and RNA-protein interaction studies.

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